![molecular formula C27H19N3O2 B2645533 (E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one CAS No. 1312003-76-1](/img/structure/B2645533.png)
(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one
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Description
(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one, also known as QMQ, is a quinoline derivative that has been extensively studied for its potential therapeutic applications. QMQ has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Corrosion Inhibition
The quinoxalin-6-yl)acryloyl moiety, similar to structures studied in derivatives like 4-Hydroxy-6-methyl-3-(3-quinolin-8-yl-acryloyl)-pyran-2-one (HMQP), has been evaluated for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Investigations into the corrosion inhibition mechanisms involve weight loss measurement, potentiodynamic polarization measurement (PDP), electrochemical impedance spectroscopy, SEM/EDS, and theoretical methods. These studies indicate the potential of quinoxaline derivatives as mixed-type inhibitors, with inhibition efficiencies increasing with concentration and demonstrating adherence to the Langmuir isotherm model for adsorption (Khattabi et al., 2019).
Anticancer Activity
Quinoxalin-6-yl acryloyl derivatives have shown promise in the field of oncology, particularly in the treatment of prostate cancer. A series of quinolinyl acrylate derivatives demonstrated significant efficacy against human prostate cancer cells both in vitro and in vivo, affecting cell viability, adhesion, migration, invasion, neoangiogenesis, clonogenic activity, and MMP-9 activity. The studies highlight the multi-target efficacy of these derivatives and their potential therapeutic applications in treating prostate cancer (Rodrigues et al., 2012).
Antimicrobial and Antitubercular Activities
Quinoxalinone derivatives, including those structurally related to (E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one, have been researched for their antimicrobial properties. Compounds synthesized from quinoxaline-2,3(1H,4H)-dione have shown significant antimicrobial activity, including antitubercular effects against Mycobacterium tuberculosis H(37)Rv and notable antibacterial and antifungal activities. These findings underscore the potential of quinoxaline derivatives in developing new antimicrobial agents (Ramalingam et al., 2010).
properties
IUPAC Name |
1-methyl-4-phenyl-3-[(E)-3-quinoxalin-6-ylprop-2-enoyl]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c1-30-23-10-6-5-9-20(23)25(19-7-3-2-4-8-19)26(27(30)32)24(31)14-12-18-11-13-21-22(17-18)29-16-15-28-21/h2-17H,1H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTZSQSIGKLROG-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)C=CC3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)/C=C/C3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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